molecular formula C7H9BO4 B8415539 4-Methoxyphenyl boric acid

4-Methoxyphenyl boric acid

Cat. No.: B8415539
M. Wt: 167.96 g/mol
InChI Key: SXLHAMYMTUEALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl boric acid is a useful research compound. Its molecular formula is C7H9BO4 and its molecular weight is 167.96 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 4-methoxyphenyl boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles under palladium catalysis. This method is favored for its efficiency and ability to operate in environmentally friendly conditions, such as aqueous media .

Direct Arylation and Other Coupling Reactions
In addition to Suzuki reactions, 4-methoxyphenyl boronic acid is employed in palladium-catalyzed direct arylation processes. This allows for the formation of aryl-aryl bonds directly from arenes, reducing the need for pre-functionalized substrates . Furthermore, it has been used in ligand-free copper-mediated aerobic fluoroalkylation reactions, showcasing its versatility in diverse coupling methodologies .

Pharmaceutical Chemistry

Anticancer Research
Recent studies have explored the potential of boronic acids, including 4-methoxyphenyl boronic acid, as proteasome inhibitors in cancer therapy. These compounds exhibit promising activity against various cancers, including breast and ovarian cancers. The mechanism involves interference with the proteasome's function, leading to apoptosis in cancer cells . The ability to modify the boronic acid structure opens avenues for developing novel anticancer agents.

Synthesis of Bioactive Molecules
The compound has also been utilized in synthesizing bioactive molecules through its reactivity in various organic transformations. For instance, it can be involved in the synthesis of phenolic compounds via hydroxylation reactions catalyzed by boric acid . This method highlights its role as a catalyst in producing valuable pharmaceutical intermediates.

Material Science

Functional Materials Development
4-Methoxyphenyl boronic acid is significant in developing functional materials such as sensors and polymers. Its ability to form reversible covalent bonds with diols makes it suitable for creating dynamic materials that respond to environmental changes. This property is particularly useful in designing smart materials for applications in sensing technologies and drug delivery systems .

Case Studies and Research Findings

Study TitleApplicationFindings
"Boric Acid as Highly Efficient Catalyst"Hydroxylation of Arylboronic AcidsDemonstrated effective conversion of arylboronic acids to phenols using mild conditions .
"Investigation of In Vitro Antioxidant Properties"Antioxidant ActivityCharacterized new boron compounds showing significant antioxidant activity .
"Biphenol/B(OH)3 Catalyst System"Nazarov CyclizationShowed that 4-methoxyphenyl boronic acid enhances reaction efficiency compared to traditional methods .

Properties

Molecular Formula

C7H9BO4

Molecular Weight

167.96 g/mol

IUPAC Name

(4-methoxyphenoxy)boronic acid

InChI

InChI=1S/C7H9BO4/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,9-10H,1H3

InChI Key

SXLHAMYMTUEALX-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13.09 g of 4-Bromoanisole was dissolved in 50 ml of tetrahydrofuran, and the solution was cooled to -78° C. with a dry ice-acetone freezing mixture, and 48 ml of m-butyllithium (as a 1.6 M hexane solution). The mixture was stirred for 10 minutes. A tetrahydrofuran solution of 32 ml of triisopropyl borate was added dropwise under cooling over the course of 30 minutes. The temperature of the solution was returned to room temperature, and it was stirred for 10 minutes. Ether was added to the reaction solution, and it was washed with a 10% aqueous solution of hydrochloric acid and water in this order. The solvent was evaporated, and the resulting solid was recrystallized from ether-hexane to give 7.18 g (yield 67.5%) of (4-methoxyphenyl)boric acid as colorless needles having a melting point of 157° to 159° C.
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32 mL
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Synthesis routes and methods II

Procedure details

4-Methoxyphenylboric acid was prepared in the same manner as described in Example 33B from 4-bromoanisole and triisopropyl borate in 69% yield. This was used in the next step without any further purification.
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